molecular formula C18H15ClN4O3S2 B2942642 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE CAS No. 894947-08-1

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2942642
CAS No.: 894947-08-1
M. Wt: 434.91
InChI Key: JFUQXBCDYLWOCC-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a multifunctional heterocyclic core. Its structure features a pyrimidine ring substituted at the 4-position with an amino group and at the 5-position with a benzenesulfonyl moiety. A sulfanyl (-S-) linker connects the pyrimidine core to an acetamide group, which is further substituted with a 3-chlorophenyl ring at the nitrogen atom. This compound’s design integrates electron-withdrawing (benzenesulfonyl, chloro) and hydrogen-bonding (amino, acetamide) groups, which are critical for modulating physicochemical properties and biological interactions .

The benzenesulfonyl group may enhance metabolic stability compared to smaller substituents, while the 3-chlorophenyl acetamide moiety could influence target selectivity .

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c19-12-5-4-6-13(9-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUQXBCDYLWOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The amino and benzenesulfonyl groups are introduced through nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine derivative with 3-chlorophenyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

Scientific Research Applications

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Heterocyclic Substituents Acetamide Group Reported Activity
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide (Target) Pyrimidine 4-Amino, 5-benzenesulfonyl 3-Chlorophenyl Hypothesized anti-inflammatory*
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide (SA112) Triazole 4-Amino, 5-(2-pyridyl) 3-Chlorophenyl 1.28× diclofenac (anti-inflammatory)
2-{[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide Triazole 4-Amino, 5-(2-chlorophenyl) 4-Butylphenyl No explicit data; structural analog
2-{[4-Amino-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide Triazole 4-Amino, 5-(4-pyridinyl) 3-Bromophenyl No explicit data
2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide Triazole 4-(4-Bromophenyl), 5-(4-pyridinyl) 3-Methylphenyl (m-tolyl) No explicit data
2-Chloro-N-(3-chlorophenyl)acetamide Simple acetamide N/A 3-Chlorophenyl Baseline structural simplicity

*Inferred from structural analogs in .

Key Observations

Pyrimidines are known for diverse bioactivity, including kinase inhibition, which may expand therapeutic applications . Triazole-based analogs (e.g., SA112) exhibit validated anti-inflammatory activity, with the 2-pyridyl substituent enhancing COX-2 binding affinity . The triazole ring’s smaller size may improve membrane permeability relative to pyrimidine .

Substituent Effects :

  • The benzenesulfonyl group in the target compound is bulkier and more electron-withdrawing than the pyridyl or chlorophenyl groups in triazole analogs. This could reduce metabolic degradation but may also limit solubility .
  • 3-Chlorophenyl acetamide is a common feature in SA112 and the target compound, suggesting shared target selectivity (e.g., COX-2). Bromophenyl or tolyl substituents in other analogs may alter pharmacokinetic profiles .

Biological Activity :

  • SA112’s anti-inflammatory efficacy (1.28× diclofenac) highlights the importance of the triazole-pyridyl combination . The target compound’s pyrimidine-benzenesulfonyl motif may offer unique binding interactions, though empirical data are needed for validation.

Biological Activity

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a benzenesulfonyl group. It also includes a sulfanyl group linked to an acetamide moiety with a chlorophenyl substituent.

PropertyValue
Molecular FormulaC20_{20}H20_{20}N4_{4}O3_{3}S2_{2}
Molecular Weight428.5 g/mol
CAS Number894946-36-2

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate access, thereby modulating various biochemical pathways involved in cellular processes such as proliferation and apoptosis.

Antibacterial Activity

Research has shown that similar compounds exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors have applications in treating urinary tract infections.

Table 1: Enzyme Inhibition Assays

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of related pyrimidine derivatives on human breast cancer cells (MCF-7). Results indicated significant cytotoxicity associated with increased ROS production, suggesting a potential pathway for therapeutic application.
  • Enzyme Inhibition Study : Another research evaluated the enzyme inhibition profile of benzenesulfonamide derivatives, revealing that compounds structurally related to this compound exhibited strong inhibitory activity against AChE, supporting its potential use in neurodegenerative disease treatment.

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